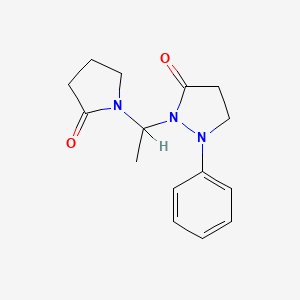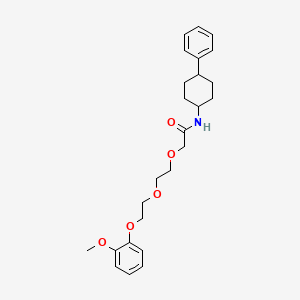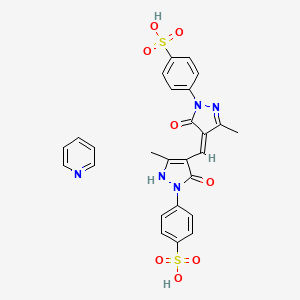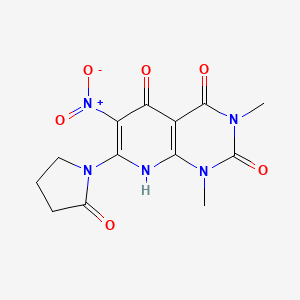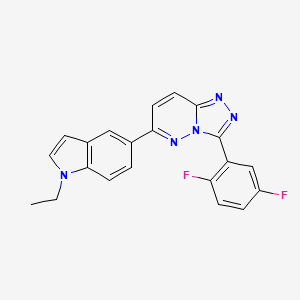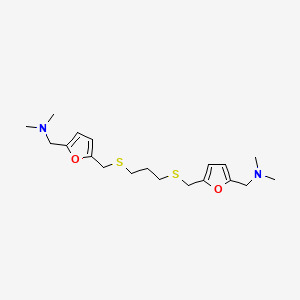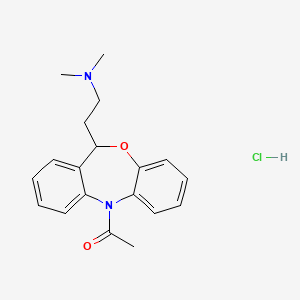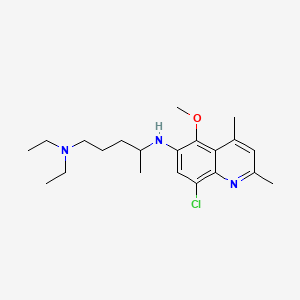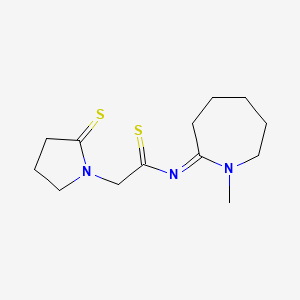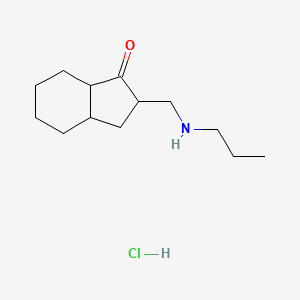
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride is a synthetic organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of hexahydro-1-indanone.
Amination: The hexahydro-1-indanone undergoes amination with propylamine under controlled conditions to form 2-((Propylamino)methyl)hexahydro-1-indanone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods often employ large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indanone: A closely related compound with similar structural features but different functional groups.
Indane-1,3-dione: Another related compound known for its applications in organic synthesis and medicinal chemistry.
Uniqueness
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride is unique due to its specific amination and hydrochloride salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications where solubility and reactivity are critical factors.
Propiedades
Número CAS |
88364-35-6 |
|---|---|
Fórmula molecular |
C13H24ClNO |
Peso molecular |
245.79 g/mol |
Nombre IUPAC |
2-(propylaminomethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H23NO.ClH/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)13(11)15;/h10-12,14H,2-9H2,1H3;1H |
Clave InChI |
IMMUTQKPSXYPIF-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1CC2CCCCC2C1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


